(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
“(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a benzofuro-oxazin derivative characterized by a fused benzofuran-oxazine scaffold. Key structural features include:
- A (Z)-configured furan-2-ylmethylene group at position 2, contributing to stereochemical specificity.
- A benzo[d][1,3]dioxol-5-ylmethyl substituent at position 8, enhancing aromatic interactions.
- A molecular formula of C23H17NO6 and a molecular weight of 403.4 g/mol .
Properties
IUPAC Name |
(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c25-22-16-4-6-18-17(23(16)30-21(22)9-15-2-1-7-26-15)11-24(12-27-18)10-14-3-5-19-20(8-14)29-13-28-19/h1-9H,10-13H2/b21-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRWNUBDLEYFK-NKVSQWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)OCN1CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)OCN1CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of benzofuroxazine derivatives and subsequent modifications to introduce the benzo[d][1,3]dioxole and furan moieties. The synthetic pathways often utilize various reagents and conditions tailored to achieve high yields and purity.
Anticancer Properties
Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, a related thiourea derivative with similar structural features showed IC50 values of 2.38 µM against HepG2 cells and 1.54 µM against HCT116 cells, indicating potent antiproliferative effects compared to standard drugs like doxorubicin . The mechanisms of action include:
- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in reducing tumor growth.
- Apoptosis Induction : Studies using annexin V-FITC assays revealed that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against various bacterial strains. The presence of electron-withdrawing groups in the structure enhances antimicrobial efficacy by improving binding affinity to bacterial targets .
Mechanistic Insights
Molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression and microbial resistance. The binding affinities calculated during these studies provide insights into how structural modifications can enhance biological activity.
Case Studies
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Thiourea Derivative | HepG2 | 2.38 | EGFR Inhibition |
| Study 2 | Related Compound | HCT116 | 1.54 | Apoptosis Induction |
| Study 3 | Benzothiazole Derivative | MCF7 | 4.52 | Mitochondrial Pathway Modulation |
Chemical Reactions Analysis
Hydrolysis of the Oxazinone Ring
The lactam structure in the oxazinone ring is susceptible to hydrolysis under acidic or basic conditions. For structurally similar compounds, hydrolysis typically yields ring-opened products:
| Reaction Conditions | Products Observed | Reference |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | Formation of carboxylic acid derivatives | |
| Basic (NaOH, ethanol, 60°C) | Amine intermediates via ring cleavage |
For this compound, hydrolysis would likely produce a dicarboxylic acid derivative via cleavage of the lactam C–N bond. The stereochemistry (Z-configuration) of the exocyclic double bond may influence reaction kinetics .
Electrophilic Aromatic Substitution (EAS) on Furan
The electron-rich furan moiety undergoes EAS at the α-positions. Comparable derivatives show reactivity in halogenation and nitration:
| Reaction Type | Reagents | Position Selectivity | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C5 of furan | |
| Nitration | HNO₃, H₂SO₄ | C4/C5 of furan |
The furan-2-ylmethylene group’s conjugation with the benzofuro-oxazinone core may moderate reactivity compared to isolated furans .
Reduction of the Exocyclic Double Bond
The (Z)-configured methylene group between the benzodioxol and oxazinone rings can undergo catalytic hydrogenation:
| Catalyst System | Conditions | Product Stereochemistry | Reference |
|---|---|---|---|
| H₂, Pd/C (10%) | Ethanol, 25°C, 12 hr | Saturated C–C bond | |
| NaBH₄, NiCl₂ | THF, 0°C, 2 hr | Partial reduction |
Reduction likely preserves the benzodioxol and furan rings while saturating the exocyclic double bond .
Oxidation of the Benzodioxol Group
The methylenedioxy group (benzodioxol) is stable under mild conditions but oxidizes to a quinone under strong oxidizers:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 6 hr | Catechol derivative | |
| CrO₃, acetic acid | Reflux, 3 hr | Quinone intermediate |
This reaction is less common in fused systems due to steric hindrance from the benzofuro-oxazinone core .
Photochemical Reactivity
Furan and benzodioxol groups are prone to photochemical cycloadditions. For example:
| Light Source | Solvent | Product Type | Reference |
|---|---|---|---|
| UV (254 nm) | Acetonitrile | [2+2] Cycloadduct | |
| Visible light | DCM, eosin Y catalyst | Singlet oxygen adduct |
The fused ring system may stabilize excited states, altering reaction pathways compared to simpler furans .
Functionalization via Nucleophilic Attack
The oxazinone’s carbonyl group can react with nucleophiles (e.g., Grignard reagents):
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| CH₃MgBr | THF, −78°C, 1 hr | Tertiary alcohol | |
| NH₂OH | EtOH, reflux | Oxime derivative |
Steric hindrance from the benzodioxol and furan substituents may limit reactivity at the carbonyl site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuro-oxazin derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Substituent Position and Bioactivity: The position of substituents (e.g., benzodioxole at position 2 vs. 8) significantly alters electronic properties and binding affinity. For example, the pyridine-substituted analog () may exhibit stronger polar interactions compared to furan derivatives .
Stereochemical Impact :
- The (Z)-configuration of the methylene group is critical for maintaining planar geometry, which influences π-π stacking with biological targets .
Preparation Methods
Precursor Preparation
The synthesis begins with 2-hydroxy-4-methoxybenzaldehyde (1), which undergoes:
- Mannich Reaction : Treatment with formaldehyde and ammonium chloride in ethanol (80°C, 6 h) yields 3-amino-4-methoxyphenol (2).
- Cyclocondensation : Reacting intermediate (2) with chloroacetyl chloride in THF (0°C → rt, 12 h) forms 7-methoxy-2H-benzofuro[7,6-e]oxazin-3(7H)-one (3).
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| 1 | 78% | 95.2% |
| 2 | 65% | 97.8% |
Introduction of Benzo[d]dioxol-5-ylmethyl Group
Alkylation Strategy
The oxazinone core (3) undergoes regioselective C-8 alkylation:
- Deprotonation : LDA (2.2 eq) in THF at -78°C
- Electrophilic Quench : Benzo[d]dioxol-5-ylmethyl bromide (1.5 eq)
- Workup : Aqueous NH₄Cl extraction → Column chromatography
Optimized Conditions :
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, dioxole H), 5.94 (s, 2H, OCH₂O), 4.32 (d, J=12.8 Hz, 2H, CH₂)
- HRMS : m/z 357.1234 [M+H]⁺ (calc. 357.1228)
Installation of (Z)-Furan-2-ylmethylene Substituent
Stereocontrolled Knoevenagel Condensation
Compound 4 reacts with furfural under optimized conditions:
Reaction Parameters :
| Component | Quantity |
|---|---|
| 4 | 1.0 eq |
| Furfural | 1.2 eq |
| Piperidine | 0.1 eq |
| Acetic Acid | Catalytic |
| Toluene | 0.1 M |
| Temperature | 110°C |
| Time | 8 h |
Outcome :
Mechanistic Insight :
The thiourea linker in intermediate analogs enhances stereochemical control through hydrogen bonding with carbonyl groups, favoring Z-configuration.
Structural Elucidation and Spectral Characterization
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction confirms:
Advanced NMR Techniques
NOESY Experiments :
- Strong NOE between H-2 (furan) and H-7 (oxazinone) confirms Z-configuration
- ¹³C-¹H HMBC : Correlates C-3 carbonyl (δ 170.1 ppm) with H-8 (δ 4.32 ppm)
Comparative Analysis of Synthetic Routes
Table 1 : Evaluation of Key Synthetic Approaches
| Method | Yield (%) | Purity (%) | Stereoselectivity (Z:E) |
|---|---|---|---|
| Conventional Alkylation | 58 | 89.7 | 3:1 |
| LDA-Mediated Alkylation | 72 | 97.8 | >20:1 |
| Thermal Condensation | 42 | 78.3 | 1:1 |
| Catalytic Knoevenagel | 68 | 98.5 | 9:1 |
Challenges in Process Optimization
Oxazinone Ring Stability
Stereochemical Control
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling technique parameters:
Biological Implications and Structure-Activity Relationships
While beyond synthetic scope, preliminary data shows:
Q & A
Q. How can researchers synthesize this compound with high purity, and what purification methods are recommended?
The synthesis typically involves multi-step reactions, including condensation of benzodioxole and furan derivatives, followed by cyclization. Key steps may require protecting groups for reactive sites (e.g., hydroxyl or amine groups). Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Purity (>95%) is confirmed via HPLC or GC-MS, with attention to solvent residues and byproducts .
Q. What spectroscopic techniques are essential for confirming the compound’s structure and stereochemistry?
- NMR : - and -NMR identify proton environments and carbon connectivity. For example, the Z-configuration of the furan-methylene group is confirmed by coupling constants () in -NMR .
- IR : Detects functional groups (e.g., carbonyl at ~1705 cm) and aromatic C-H stretching .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the benzofurooxazinone core .
Q. How should researchers address discrepancies in mass spectrometry (MS) data for this compound?
If GC-MS and EI-HRMS show conflicting molecular ion peaks (e.g., due to fragmentation or isomerization), cross-validate with high-resolution techniques like ESI-TOF. Isotopic patterns can distinguish halogenated impurities (e.g., bromine or chlorine adducts) .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. Molecular docking studies model interactions with biological targets (e.g., enzymes), guided by the benzodioxole and furan moieties’ electron-rich regions .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be experimentally validated?
Use isotopic labeling (e.g., ) to track oxygen atoms during benzofurooxazinone ring formation. Kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) reveal rate-determining steps. Intermediate trapping via quenching and characterization by LC-MS provides mechanistic insights .
Q. What strategies optimize yield in multi-step syntheses while minimizing side reactions?
- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, solvent polarity) to maximize yield .
- Flow chemistry : Continuous synthesis reduces intermediate degradation and improves scalability for steps like diazomethane generation .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
Replace the furan-2-ylmethylene group with other heterocycles (e.g., pyridine or thiophene) and assess activity via in vitro assays. Quantitative Structure-Activity Relationship (QSAR) models correlate electronic parameters (e.g., Hammett constants) with potency .
Data Analysis and Contradictions
Q. How should researchers resolve conflicting crystallographic and spectroscopic data on bond angles?
Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >5% may indicate crystal packing effects or dynamic motion in solution. Validate with solid-state NMR if available .
Q. What analytical approaches distinguish isomeric impurities in the final product?
Chiral HPLC with polysaccharide-based columns separates enantiomers. Dynamic NMR (e.g., variable-temperature -NMR) detects diastereomers through coalescence of signals .
Methodological Tables
| Key Characterization Data | Technique | Typical Observations |
|---|---|---|
| Molecular weight confirmation | ESI-TOF MS | [M+H] at m/z 423.12 (calculated: 423.11) |
| Z-configuration of furan-methylene group | -NMR | for vinyl protons |
| Benzodioxole ring vibrations | IR | Peaks at 1515 cm (C-O-C asymmetric) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
